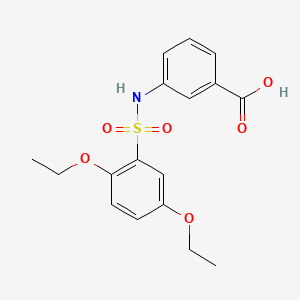
4-(2-Bromoethyl)aniline hydrobromide
概要
説明
4-(2-Bromoethyl)aniline hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a derivative of aniline, where the aniline ring is substituted with a bromoethyl group. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)aniline hydrobromide typically involves the bromination of aniline derivatives. One common method is the bromination of aniline hydrohalide in the presence of an inert organic solvent such as 1,2-dichloroethane or cyclohexane. The reaction is carried out at temperatures ranging from -5°C to +100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in facilities equipped with the necessary safety and environmental controls to handle bromine and other reactive chemicals.
化学反応の分析
Types of Reactions
4-(2-Bromoethyl)aniline hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the bromine or nitrogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
4-(2-Bromoethyl)aniline hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-(2-Bromoethyl)aniline hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The compound can also participate in redox reactions, altering the oxidation state of its constituent atoms. These reactions are facilitated by the presence of the bromine and amine functional groups, which act as reactive sites.
類似化合物との比較
Similar Compounds
4-Bromoaniline: Similar structure but lacks the ethyl group.
2-Bromoethylamine: Contains a bromoethyl group but lacks the aromatic ring.
Aniline: The parent compound without any bromine substitution.
Uniqueness
4-(2-Bromoethyl)aniline hydrobromide is unique due to the presence of both the bromoethyl and aniline functional groups. This combination provides a versatile reactivity profile, making it useful in a wide range of chemical reactions and applications. The compound’s ability to undergo substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
4-(2-bromoethyl)aniline;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKGESYYZKPQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2945068.png)



![1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2945075.png)
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B2945078.png)
![N-(3-acetylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2945080.png)
![3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2945081.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2945082.png)
